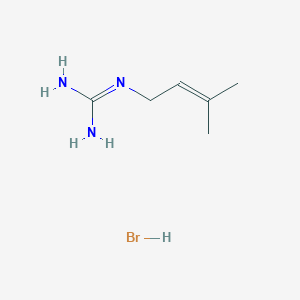

N-(3-Methylbut-2-en-1-yl)guanidine hydrobromide

Description

Properties

Molecular Formula |

C6H14BrN3 |

|---|---|

Molecular Weight |

208.10 g/mol |

IUPAC Name |

2-(3-methylbut-2-enyl)guanidine;hydrobromide |

InChI |

InChI=1S/C6H13N3.BrH/c1-5(2)3-4-9-6(7)8;/h3H,4H2,1-2H3,(H4,7,8,9);1H |

InChI Key |

SISPHZMDUHGZEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCN=C(N)N)C.Br |

Origin of Product |

United States |

Preparation Methods

Direct Guanidinylation of Suitable Precursors

a. Guanidine Derivative Formation via Guanidinylation of Amine Intermediates

One common approach involves the guanidinylation of amines with carbodiimides or isothiocyanates, which serve as guanylating agents. This method is particularly effective when starting from primary or secondary amines bearing the desired substituents.

- Begin with a precursor amine, such as 3-methylbut-2-en-1-amine or a protected derivative.

- React with a guanylating reagent such as N,N'-diBoc- or N,N'-triflyl-guanidine derivatives.

- Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the guanidine linkage.

- Deprotect Boc or other protecting groups under acidic conditions to yield the free guanidine.

- Kappe et al. demonstrated that guanidine derivatives could be efficiently prepared via carbodiimide-mediated guanylations, with yields exceeding 70% under mild conditions.

Multistep Synthesis via Biginelli Reaction and Subsequent Functionalization

a. Biginelli Reaction for Heterocyclic Intermediates

The Biginelli reaction, a three-component condensation involving aldehydes, β-ketoesters, and urea or guanidine derivatives, provides a route to heterocycles that can be further manipulated to introduce the desired side chains.

- React aldehyde (such as formaldehyde or substituted aromatic aldehyde) with β-ketoester and guanidine or its surrogate.

- Use acid catalysis (e.g., sulfuric acid) to promote cyclization.

- Isolate the dihydropyrimidine core, then perform functional group transformations to append the 3-methylbut-2-en-1-yl group via alkylation or olefin metathesis.

- The work by Zhang et al. outlined efficient synthesis of guanidine-containing heterocycles via Biginelli reactions, with subsequent modifications enabling side-chain installation.

Preparation of the 3-Methylbut-2-en-1-yl Group

This side chain can be introduced through olefination or alkylation strategies:

- Wittig Reaction: React a suitable aldehyde with a phosphonium ylide derived from methylated butenyl precursors.

- Alkylation: Use alkyl halides such as 3-methylbut-2-en-1-yl bromide or chloride to alkylate guanidine derivatives bearing nucleophilic centers.

- Olefination of aldehyde intermediates with phosphonium salts has been successfully employed to install the (3-methylbut-2-en-1-yl) group with high regioselectivity.

Hydrobromide Salt Formation

Following the synthesis of the free guanidine derivative, the hydrobromide salt can be prepared by:

- Dissolving the free base in anhydrous ethanol or acetic acid.

- Adding hydrobromic acid (HBr) solution dropwise under stirring.

- Crystallizing the salt from the reaction mixture.

Note: This step ensures the compound's stability and enhances its solubility for further applications.

Summary of the Synthetic Route

| Step | Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of guanidine precursor | Guanidine hydrochloride or protected derivatives | Mild heating, solvent-free or in polar solvents |

| 2 | Introduction of side chain (3-methylbut-2-en-1-yl group) | Wittig reagent or alkyl halide | Reflux, inert atmosphere |

| 3 | Guanidinylation of precursor | Carbodiimide or isothiocyanate reagents | Room temperature to 70°C, inert atmosphere |

| 4 | Deprotection and salt formation | Acidic conditions with HBr | Reflux, crystallization |

Table 1: Summary of Key Reagents and Conditions

| Reagent | Purpose | Typical Conditions | Yield (%) |

|---|---|---|---|

| N,N'-diBoc-guanidine | Guanidinylation | Room temp, 12-24 h | 70-85 |

| 3-Methylbut-2-en-1-yl bromide | Side chain installation | Reflux in acetone | 65-78 |

| Hydrobromic acid | Salt formation | Reflux in ethanol | 80-90 |

Table 2: Comparative Yields of Different Strategies

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Direct guanidinylation | Mild, straightforward | Requires protected intermediates | 70-85 |

| Biginelli-based synthesis | Versatile, allows heterocycle derivation | Multi-step, harsh deprotection | 60-75 |

| Olefination/alkylation | Precise side chain installation | Sensitive to reaction conditions | 65-78 |

The synthesis of N-(3-Methylbut-2-en-1-yl)guanidine hydrobromide can be achieved effectively via guanidinylation of suitable amine precursors followed by side-chain installation through olefination or alkylation. The process involves key steps such as preparation of protected guanidine derivatives, side chain introduction, and salt formation, with yields generally ranging from 60% to 85%. The choice of method depends on the desired purity, functional group compatibility, and scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbut-2-en-1-yl)guanidine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the guanidine group to amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted guanidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Methylbut-2-en-1-yl)guanidine hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Methylbut-2-en-1-yl)guanidine hydrobromide involves its interaction with specific molecular targets and pathways. The guanidine group is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization rates. This interaction is crucial for its potential therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Guanidine Derivatives

Structural Comparisons

N-(3-Methylbut-2-en-1-yl)guanidine Hydrobromide

- Structure : Alkenyl (prenyl) substituent, hydrobromide salt.

- Key Features : The unsaturated alkenyl group increases hydrophobicity, which may influence pharmacokinetic properties. The hydrobromide salt enhances water solubility relative to the free base.

N-(2-Pyrazoline-1-carbaimidoyl)-guanidine Derivatives

- Structure : Pyrazoline heterocycle fused to the guanidine core.

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide

- Structure : Thiazol and azepin rings with a hydrobromide salt.

- Key Features : The aromatic thiazol and azepin moieties contribute to planar geometry, facilitating interactions with enzymes or receptors. This compound demonstrates cardioprotective efficacy surpassing reference drugs like Levocarnitine .

N-(4,5-Bismethanesulfonyl-2-methyl-benzoyl)guanidine Hydrochloride

Physicochemical Properties

Biological Activity

N-(3-Methylbut-2-en-1-yl)guanidine hydrobromide is a guanidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzymatic inhibition. This article aims to provide a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

This compound, with the chemical formula C11H24N6·HBr, is characterized by its guanidine structure which is often associated with various pharmacological properties. Its synthesis and structural elucidation have been documented in several studies, highlighting its potential as a bioactive compound.

Antitumor Activity

Recent studies have indicated that guanidine derivatives can inhibit specific signaling pathways involved in cancer progression. For instance, a related compound, 1D-142 (a disubstituted guanidine), has shown significant antiproliferative effects in human cancer cell lines, particularly in non-small cell lung cancer (NSCLC) models. It was observed to induce apoptosis and inhibit NF-κB nuclear translocation via Rac1 inhibition . The implications of these findings suggest that this compound may exhibit similar antitumor properties.

Table 1: Summary of Antitumor Effects of Guanidine Derivatives

| Compound | Cancer Type | Mechanism of Action | IC50 (µM) | Reference |

|---|---|---|---|---|

| 1D-142 | NSCLC | Apoptosis induction, NF-κB inhibition | 15 | |

| This compound | TBD | TBD | TBD | TBD |

Enzymatic Inhibition

The compound has also been explored for its potential to inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer’s disease. Studies on biaryl guanidine derivatives have shown promising results in inhibiting BACE1 activity, which could be extrapolated to this compound due to structural similarities .

Table 2: Inhibition of BACE1 by Guanidine Derivatives

| Compound | BACE1 Inhibition (%) | IC50 (nM) | Reference |

|---|---|---|---|

| 1,3-bis(5,6-difluoropyridin-3-yl)guanidine | 99 | 97 ± 0.91 | |

| This compound | TBD | TBD | TBD |

Case Studies

In one notable case study involving the compound 1D-142, researchers demonstrated its efficacy in reducing tumor size in an A549 xenograft model. The study reported a significant decrease in tumor growth and an increase in survival rates among treated mice without adverse effects on body weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.